Single-Source Delivery vs. Dual-Source TiCl₄ + NH₃: Eliminating Independent NH₃ Metering
[TiCl₄(NH₃)₂] is a pre-formed single-source precursor that delivers both titanium and nitrogen in one molecular species, whereas the conventional CVD baseline TiCl₄ + NH₃ requires independent control of two gaseous precursors [1]. The compound sublimes intact without decomposition between 80–120 °C at 0.01–0.1 mmHg, enabling direct vapor transport without the gas-phase pre-reaction that forms particulates in dual-source TiCl₄/NH₃ reactors [2]. In contrast, TiCl₄ is a volatile liquid (bp 136 °C) that reacts violently with moisture and requires a separate NH₃ feed line, increasing gas-panel complexity and the risk of chloride-induced corrosion [3].
| Evidence Dimension | Precursor delivery method and vaporization behavior |
|---|---|
| Target Compound Data | Single-source solid; sublimes intact at 80–120 °C, 0.01–0.1 mmHg; no separate NH₃ required |
| Comparator Or Baseline | Dual-source: TiCl₄ liquid (bp 136 °C) + NH₃ gas (bp −33 °C); independent mass-flow control of two precursors required |
| Quantified Difference | Single-source vs. dual-source (qualitative reduction in precursor delivery complexity from 2 independent channels to 1) |
| Conditions | CVD process; sublimation data from Winter et al. 1992 MRS Proceedings; TiCl₄ bp from standard references |
Why This Matters
Reducing the number of independently controlled precursor streams from two to one directly simplifies reactor gas-panel design, lowers capital cost, and eliminates flow-ratio variability as a source of film non-uniformity.
- [1] Winter, C. H.; Lewkebandara, T. S.; Sheridan, P. H.; Proscia, J. W. Single-Source Precursors to Titanium Nitride Thin Films. MRS Online Proc. Libr. 1992, 282, 293–298. View Source
- [2] Winter, C. H.; Lewkebandara, T. S.; Proscia, J. W. [TiCl₄(NH₃)₂]: An Improved Single-Source Precursor to Titanium Nitride Films. Crystal and Molecular Structure of [TiCl₄(TPPO)₂] (TPPO = tripiperidinophosphine Oxide). Inorg. Chem. 1994, 33 (6), 1227–1229. View Source
- [3] Jiang, C.-C.; Goto, T.; Hirai, T. Titanium nitride plates prepared by chemical vapour deposition using TiCl₄, NH₃ and H₂. J. Mater. Sci. 1993, 28, 3233–3238. View Source
